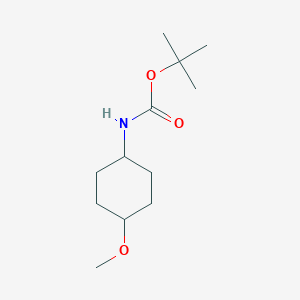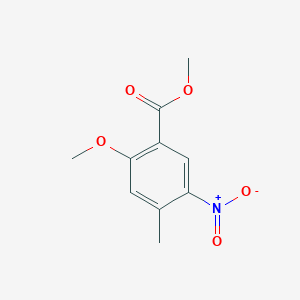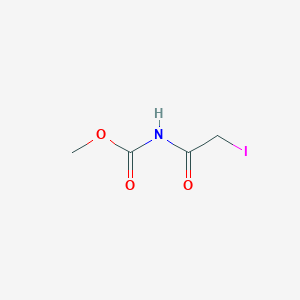
methyl N-(2-iodoacetyl)carbamate
Übersicht
Beschreibung
Methyl N-(2-iodoacetyl)carbamate is an organic compound with the molecular formula C4H6INO3 It is a derivative of carbamic acid and contains an iodoacetyl group
Wirkmechanismus
Target of Action
Methyl N-(2-iodoacetyl)carbamate is a carbamate-based compound . Carbamates are known to have a wide range of targets, including enzymes, receptors, and ion channels . .
Mode of Action
Carbamates typically work by inhibiting the activity of certain enzymes, leading to an accumulation of neurotransmitters in the nervous system . This can result in a variety of physiological changes, depending on the specific target and the organism in which it is acting.
Biochemical Pathways
Carbamates are known to affect a variety of biochemical pathways, often leading to an overstimulation of the nervous system .
Pharmacokinetics
Carbamates are generally well absorbed by the body and can be distributed throughout the body’s tissues .
Result of Action
Carbamates can lead to a variety of effects, including overstimulation of the nervous system, muscle weakness, and respiratory depression .
Action Environment
The action of this compound can be influenced by a variety of environmental factors. These can include the presence of other chemicals, the pH of the environment, and the temperature . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-(2-iodoacetyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with iodoacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the reactants and to ensure high yield. The general reaction scheme is as follows:
Methyl carbamate+Iodoacetyl chloride→Methyl N-(2-iodoacetyl)carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(2-iodoacetyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the iodo group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can reduce the compound to its corresponding alcohol.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., N-(2-aminoacetyl)carbamate.
Oxidation: Products may include oxidized derivatives of the carbamate.
Reduction: Products include reduced forms of the carbamate, such as alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl N-(2-iodoacetyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing iodoacetyl groups into molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N-(2-bromoacetyl)carbamate
- Methyl N-(2-chloroacetyl)carbamate
- Methyl N-(2-fluoroacetyl)carbamate
Uniqueness
Methyl N-(2-iodoacetyl)carbamate is unique due to the presence of the iodo group, which is a good leaving group in substitution reactions. This property makes it more reactive compared to its bromo, chloro, and fluoro analogs, allowing for more efficient chemical modifications.
Eigenschaften
IUPAC Name |
methyl N-(2-iodoacetyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6INO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXINLFILPTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



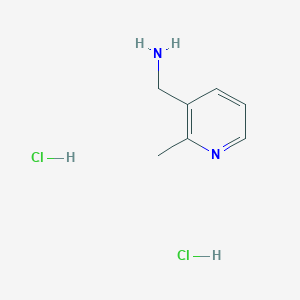

![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)



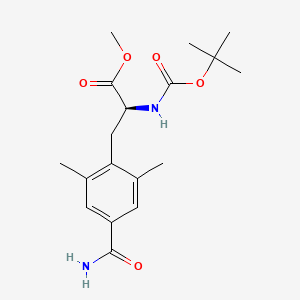
![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)
